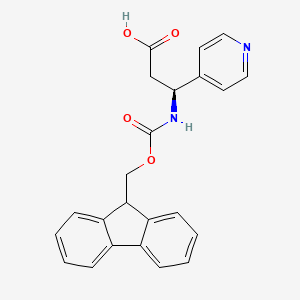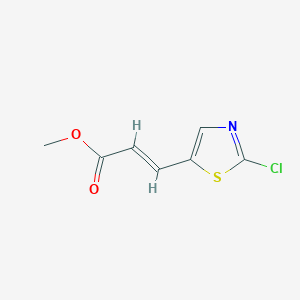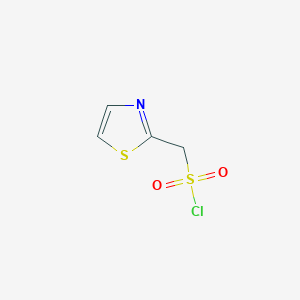
Thiazol-2-ylmethanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazol-2-ylmethanesulfonyl chloride is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Thiazol-2-ylmethanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of thiazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to enhance efficiency and reduce production costs. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process .
化学反应分析
Types of Reactions: Thiazol-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield thiazol-2-ylmethanesulfonamide derivatives, while oxidation can produce sulfonic acid derivatives .
科学研究应用
Thiazol-2-ylmethanesulfonyl chloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of thiazol-2-ylmethanesulfonyl chloride involves its reactivity towards nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their activity and function. This reactivity is exploited in various applications, such as the development of enzyme inhibitors and the modification of proteins for research purposes .
相似化合物的比较
Benzothiazole: Contains a fused benzene ring and exhibits different chemical properties and applications.
Thiazolidine: A saturated derivative of thiazole with distinct biological activities.
Uniqueness: Thiazol-2-ylmethanesulfonyl chloride is unique due to its high reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form stable derivatives makes it a valuable compound in both research and industrial applications .
属性
分子式 |
C4H4ClNO2S2 |
|---|---|
分子量 |
197.7 g/mol |
IUPAC 名称 |
1,3-thiazol-2-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C4H4ClNO2S2/c5-10(7,8)3-4-6-1-2-9-4/h1-2H,3H2 |
InChI 键 |
JWIBFXFXRFGUQM-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=N1)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13635397.png)
![Tert-butyl3-[2-(ethylamino)-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]pyrrolidine-1-carboxylate](/img/structure/B13635403.png)

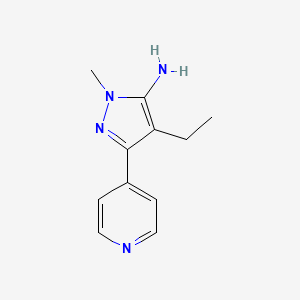
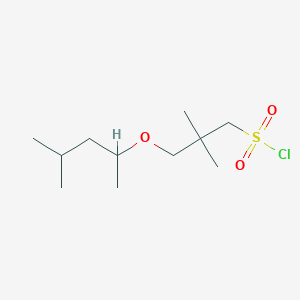

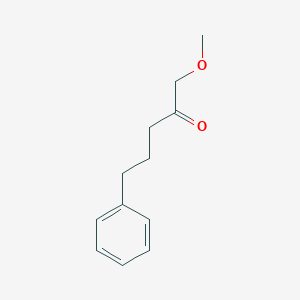
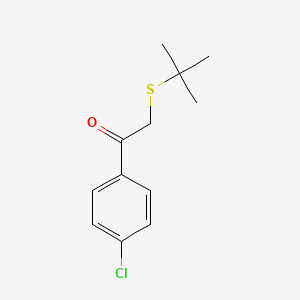
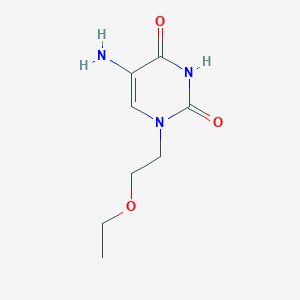
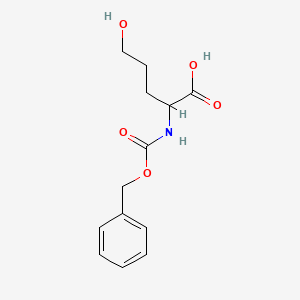
![3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole](/img/structure/B13635468.png)
